

# The Off-Label Frontier: Chloroquine's Immunomodulatory Role in Rheumatology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Cletoquine |           |
| Cat. No.:            | B195364    | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 19, 2025

### **Abstract**

Originally developed as an antimalarial agent, Chloroquine, and its hydroxylated analogue Hydroxychloroquine, have carved a significant niche in the off-label treatment of various rheumatic autoimmune disorders. Their immunomodulatory properties, stemming from a multifaceted mechanism of action, have shown clinical utility in managing conditions such as Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Sjögren's Syndrome. This technical guide provides a comprehensive overview of the off-label applications of Chloroquine in rheumatology, presenting key quantitative data from clinical studies, detailing experimental protocols for investigating its immunomodulatory effects, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential and mechanistic underpinnings of Chloroquine in autoimmune diseases.

### Introduction

Chloroquine and Hydroxychloroquine are 4-aminoquinoline compounds that have long been repurposed for their anti-inflammatory and immunomodulatory effects in a range of autoimmune diseases.[1][2] Despite their widespread use, the precise mechanisms governing their therapeutic efficacy are still being elucidated. These agents are known to accumulate in



acidic intracellular compartments like lysosomes, leading to a cascade of effects that include the inhibition of lysosomal activity, modulation of autophagy, and interference with key signaling pathways involved in the innate and adaptive immune responses.[3][4][5] This guide delves into the specifics of their off-label use in major rheumatic conditions, supported by clinical trial data and in-vitro experimental evidence.

# Off-Label Applications in Rheumatic Diseases: Clinical Evidence

The off-label prescription of Chloroquine and Hydroxychloroquine in rheumatology is most prominent in the management of Rheumatoid Arthritis, Systemic Lupus Erythematosus, and Sjögren's Syndrome.

# **Rheumatoid Arthritis (RA)**

Hydroxychloroquine is utilized in the treatment of RA, particularly in early or mild disease, often in combination with other disease-modifying antirheumatic drugs (DMARDs).[6][7]

Table 1: Quantitative Data from Clinical Trials of Hydroxychloroquine in Rheumatoid Arthritis



| Study/Trial                                          | Number of<br>Patients        | Dosage                                    | Key Outcomes                                                                                                                                                                          | Citation(s) |
|------------------------------------------------------|------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| HERA Study                                           | 120                          | Up to 7<br>mg/kg/day (max<br>400 mg/day)  | Statistically significant improvement in joint index (p=0.004), pain index (p=0.007), and physical function index (p=0.020) at 36 weeks compared to placebo.                          | [2]         |
| Schapink et al.<br>(Quasi-<br>experimental<br>study) | 325 (early RA)               | Combination with<br>Methotrexate<br>(MTX) | After six months, a significant difference of 0.38 points in DAS28-CRP in favor of the MTX-HCQ combination therapy group. 15% more patients achieved a good EULAR score (61% vs 46%). | [6]         |
| StopRA Trial<br>(Prevention)                         | 144 (at-risk<br>individuals) | 200-400 mg/day                            | No significant difference in preventing or delaying the onset of RA compared to placebo (34% in HCQ arm vs 36% in placebo                                                             | [8]         |



arm developed RA).

# Systemic Lupus Erythematosus (SLE)

Hydroxychloroquine is a cornerstone in the management of SLE, recommended for most patients regardless of disease severity.[9] It has been shown to reduce disease flares, prevent organ damage, and improve long-term survival.[10][11][12]

Table 2: Quantitative Data from Clinical Trials of Hydroxychloroquine in Systemic Lupus Erythematosus



| Study/Trial                             | Number of Patients | Dosage                                             | Key Outcomes                                                                                                                                                                                                                               | Citation(s)  |
|-----------------------------------------|--------------------|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| PLUS Study                              | 171                | Adjusted to target blood concentration ≥1000 ng/ml | No significant reduction in SLE flare rates over 7 months with dose adjustment (25% in standard dose group vs 27.6% in adjusted dose group). However, patients with therapeutic blood levels tended to have fewer flares (20.5% vs 35.1%). | [10][11][13] |
| Retrospective<br>Chart Review           | 509                | Varied                                             | Patients who discontinued HCQ in less than 1 year were more likely to experience flares compared to those who continued for more than 1 year (13.1% vs 5.7%, p=0.019).                                                                     | [14]         |
| Study on<br>Outcomes of<br>Lupus (SOUL) | 2,161              | Varied                                             | HCQ use was<br>associated with<br>better patient-<br>reported quality<br>of life, an effect<br>mediated                                                                                                                                    | [12]         |





through reduced disease activity.

### Sjögren's Syndrome

The efficacy of Hydroxychloroquine in Sjögren's Syndrome is more contested, with some studies showing limited benefit for sicca symptoms (dryness), pain, and fatigue.[3][4][15]

Table 3: Quantitative Data from Clinical Trials of Hydroxychloroquine in Sjögren's Syndrome



| Study/Trial                                  | Number of<br>Patients | Dosage                                            | Key Outcomes                                                                                                                                                                              | Citation(s) |
|----------------------------------------------|-----------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| JOQUER Trial                                 | 120                   | 400 mg/day                                        | No significant difference compared to placebo at 24 weeks in the proportion of patients with ≥30% reduction in dryness, pain, and fatigue (17.9% in HCQ group vs 17.2% in placebo group). | [3][4]      |
| Two-year double-<br>blind crossover<br>trial | 19                    | 400 mg/day                                        | Significant decrease in IgG and IgM, and a trend for decreased ESR. No significant clinical benefit on symptoms.                                                                          | [15]        |
| Pilot RCT<br>(Combination<br>Therapy)        | Not specified         | Leflunomide/Hyd<br>roxychloroquine<br>combination | Significant improvement in ESSDAI score at 24 weeks (p=0.044) and significant improvement in oral dryness (p=0.04) compared to placebo.                                                   | [1]         |



# **Experimental Protocols**

The immunomodulatory effects of Chloroquine are often investigated through in-vitro experiments that assess its impact on cytokine production and immune cell signaling.

# Inhibition of Cytokine Production from Lipopolysaccharide (LPS)-Stimulated Monocytes/Macrophages

Objective: To determine the effect of Chloroquine on the production of pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) by human monocytes/macrophages stimulated with LPS.

### Methodology:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are further purified and cultured in appropriate media to differentiate into macrophages. The human monocytic cell lines U-937 and THP-1 can also be used.[16]
- Stimulation: Cells are pre-treated with varying concentrations of Chloroquine for a specified period (e.g., 1 hour) before stimulation with Lipopolysaccharide (LPS) (e.g., 100 ng/ml).[17]
- Cytokine Measurement: Supernatants are collected after a defined incubation period (e.g., 4 and 8 hours). The concentrations of TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[16][18]
- mRNA Analysis: To investigate the mechanism of inhibition, total RNA is extracted from the cells. The mRNA levels of TNF-α, IL-1β, and IL-6 are measured by northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).[16][17][18]
- Transcription Rate and mRNA Stability: Nuclear run-on assays can be performed to
  determine the transcription rates of the cytokine genes. To assess mRNA stability,
  transcription is inhibited (e.g., with actinomycin D) after LPS stimulation, and mRNA levels
  are measured at different time points.[16]

# Assessment of Toll-like Receptor (TLR) 9 Signaling Inhibition



Objective: To evaluate the inhibitory effect of Chloroquine on the TLR9 signaling pathway.

#### Methodology:

- Cell Culture and Stimulation: Cell types expressing TLR9, such as plasmacytoid dendritic
  cells (pDCs) or HEK293 cells transfected with TLR9, are used. Cells are pre-incubated with
  Chloroquine at various concentrations. Stimulation is then performed using a TLR9 agonist,
  such as CpG-oligodeoxynucleotides (CpG-ODNs).[19][20]
- Downstream Readouts: The activation of the TLR9 pathway can be assessed by measuring:
  - $\circ$  Cytokine Production: Quantification of downstream cytokines like IFN- $\alpha$  and TNF- $\alpha$  in the cell supernatant by ELISA.[21]
  - NF-κB Activation: Measurement of the activation of the transcription factor NF-κB, for example, through a reporter gene assay or by assessing the phosphorylation and degradation of its inhibitor, IκB.[22]
  - TLR9 Expression: Western blotting can be used to determine the protein levels of TLR9 in cell lysates.[20]
- Experimental Workflow Visualization:





Click to download full resolution via product page

Caption: Workflow for assessing Chloroquine's inhibition of TLR9 signaling.

# Signaling Pathways Modulated by Chloroquine

Chloroquine's immunomodulatory effects are largely attributed to its interference with intracellular signaling cascades, particularly those originating from endosomal Toll-like receptors.



### **Inhibition of Endosomal TLR Signaling**

Chloroquine, as a weak base, accumulates in acidic endosomes and lysosomes, raising their pH. This change in pH, along with direct binding to nucleic acids, inhibits the activation of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) by their respective ligands (viral dsRNA, ssRNA, and microbial DNA).[21][23] This disruption prevents the recruitment of adaptor proteins like MyD88 and TRIF, thereby blocking downstream signaling pathways that lead to the production of type I interferons and other pro-inflammatory cytokines.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Clinical Efficacy of Leflunomide/Hydroxychloroquine Combination Therapy in Patients with Primary Sjogren's Syndrome: Results of a Placebo-Controlled Double-Blind Randomized Clinical Trial - ACR Meeting Abstracts [acrabstracts.org]

### Foundational & Exploratory





- 2. A randomized trial of hydroxychloroquine in early rheumatoid arthritis: the HERA Study [pubmed.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Effects of hydroxychloroquine on symptomatic improvement in primary Sjögren syndrome: the JOQUER randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OP0114 Inefficacy of Hydroxychoroquine in Primary Sjögren's Syndrome: Results at 12 Months of the Randomized Placebo-Controlled Trial of Plaquenil in Primary Sjögren's Syndrome | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Evaluating the Use of Hydroxychloroquine in Treating Patients With Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxychloroquine treatment of rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. StopRA trial: Hydroxychloroquine doesn't prevent or delay onset of rheumatoid arthritis |
   MDedge [mdedge.com]
- 9. Chloroquine-induced inhibition of the production of TNF, but not of IL-6, is affected by disruption of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine in systemic lupus erythematosus: results of a French multicentre controlled trial (PLUS Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. lupusil.org [lupusil.org]
- 13. researchgate.net [researchgate.net]
- 14. Outcomes of Systemic Lupus Erythematosus in Patients who Discontinue Hydroxychloroquine PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxychloroquine treatment for primary Sjögren's syndrome: a two year double blind crossover trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharidestimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Antimalarial Chloroquine Suppresses LPS-Induced NLRP3 Inflammasome Activation and Confers Protection against Murine Endotoxic Shock PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy PMC [pmc.ncbi.nlm.nih.gov]



- 20. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Effect of Chloroquine on Immune Activation and Interferon Signatures Associated with HIV-1 PMC [pmc.ncbi.nlm.nih.gov]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- To cite this document: BenchChem. [The Off-Label Frontier: Chloroquine's Immunomodulatory Role in Rheumatology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195364#exploring-the-off-label-uses-of-chloroquine-in-rheumatology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com